

L-739594: A Technical Overview of a Potent Vasopressin V2 Receptor Agonist

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Compound of Interest

Compound Name: L-739594

Cat. No.: B1674064

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Introduction

L-739594 is a potent and selective non-peptide agonist of the vasopressin V2 receptor. Its ability to specifically activate this receptor makes it a valuable tool in physiological research, particularly in studies related to renal function and water homeostasis. This document provides a comprehensive technical guide to the core molecular and functional characteristics of **L-739594**, including its chemical properties, mechanism of action, and relevant experimental protocols.

Core Molecular and Chemical Properties

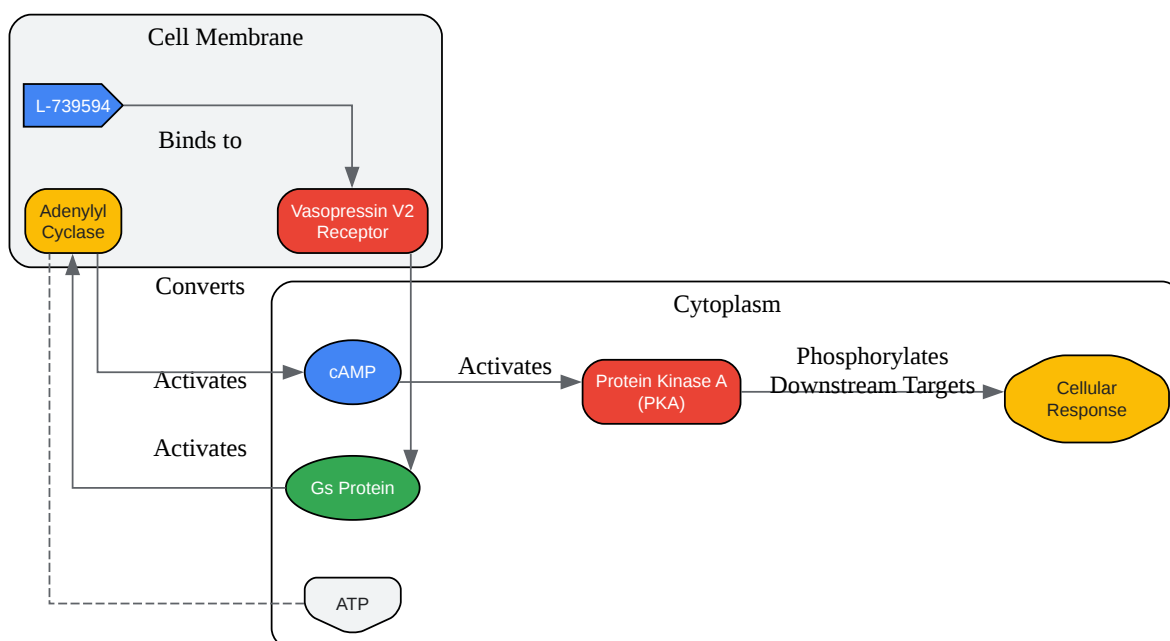
L-739594 is a complex organic molecule with the following key identifiers and properties. This data is crucial for accurate experimental design, including solution preparation and dosage calculations.

Property	Value
Molecular Formula	C ₂₃ H ₂₁ F ₆ N ₅ O ₃
Molecular Weight	541.44 g/mol
CAS Number	158747-02-5
Synonyms	L-739,594

Mechanism of Action: The Vasopressin V2 Receptor Signaling Pathway

L-739594 exerts its effects by mimicking the action of endogenous vasopressin on the V2 receptor, a G-protein coupled receptor (GPCR). The activation of the V2 receptor initiates a well-defined intracellular signaling cascade, which is fundamental to its physiological effects.

Upon binding of **L-739594** to the vasopressin V2 receptor, the receptor undergoes a conformational change that activates the associated heterotrimeric Gs protein. This activation leads to the dissociation of the G α s subunit, which in turn stimulates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, resulting in the physiological response.



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V2 Receptor Signaling Pathway for **L-739594**

Experimental Protocols: In Vitro cAMP Stimulation Assay

The following protocol provides a generalized framework for assessing the agonist activity of **L-739594** at the vasopressin V2 receptor by measuring intracellular cAMP accumulation. This is a common functional assay for Gs-coupled GPCRs.

Objective: To determine the dose-dependent stimulation of cAMP production by **L-739594** in cells expressing the vasopressin V2 receptor.

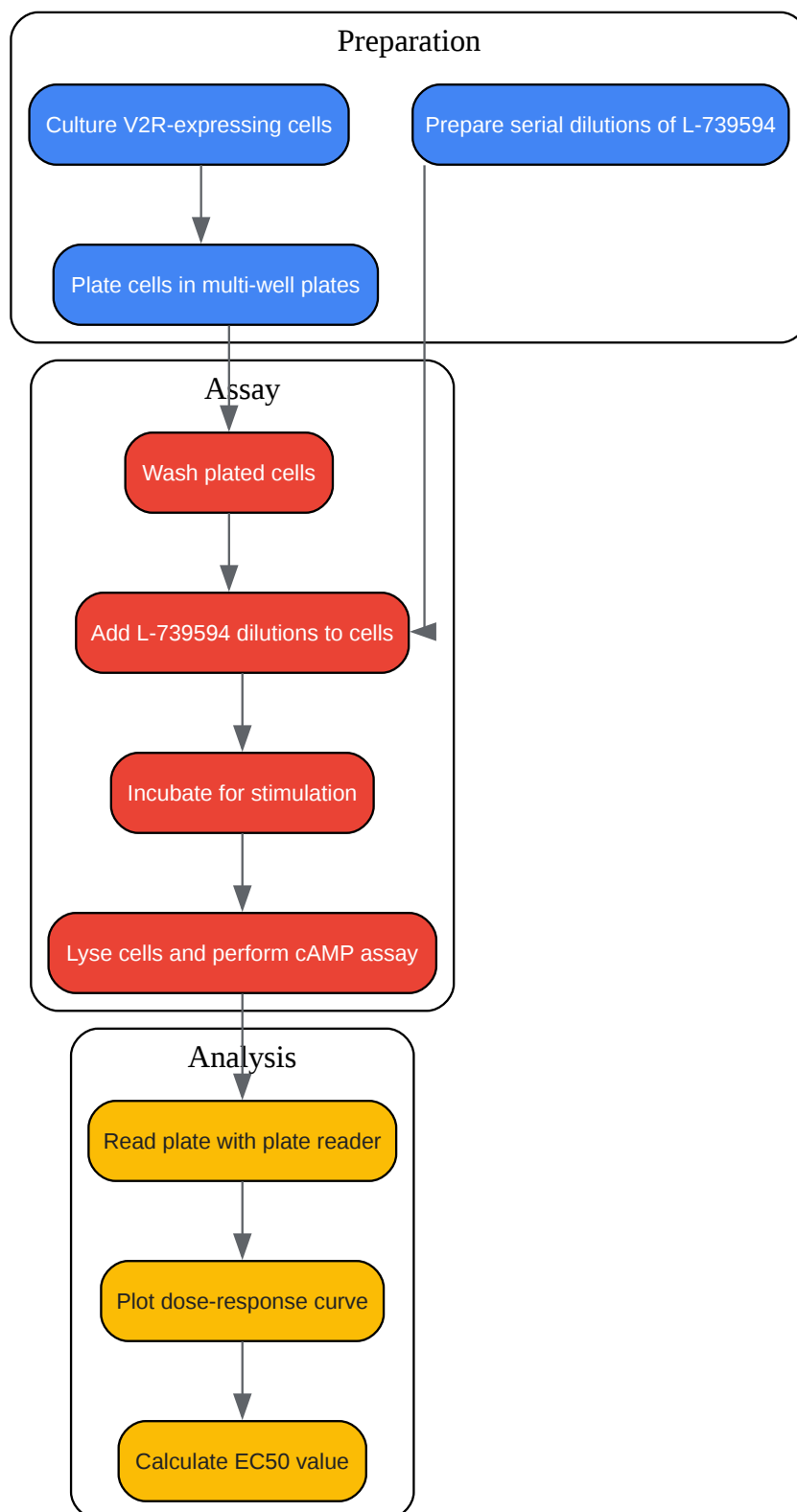
Materials:

- Cells stably or transiently expressing the human vasopressin V2 receptor (e.g., HEK293, CHO cells).
- Cell culture medium (e.g., DMEM, F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
- Phosphate-buffered saline (PBS).
- Non-enzymatic cell dissociation solution.
- Stimulation buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
- **L-739594** stock solution (in a suitable solvent like DMSO).
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
- Multi-well assay plates (e.g., 96-well or 384-well, white or black depending on the assay kit).
- Plate reader capable of detecting the signal from the chosen cAMP assay kit.

Procedure:

- Cell Culture and Plating:
 - Culture the V2 receptor-expressing cells under standard conditions (e.g., 37°C, 5% CO₂).
 - The day before the assay, harvest the cells using a non-enzymatic dissociation solution.
 - Resuspend the cells in culture medium and plate them in the multi-well assay plates at a predetermined optimal density.
 - Incubate the plates overnight to allow the cells to attach and form a monolayer.
- Compound Preparation:
 - Prepare a serial dilution of **L-739594** in stimulation buffer to create a range of concentrations for the dose-response curve.
 - Also, prepare a vehicle control (stimulation buffer with the same concentration of solvent as the highest **L-739594** concentration) and a positive control (a known V2 receptor agonist like desmopressin or AVP).
- Cell Stimulation:
 - On the day of the assay, remove the culture medium from the cell plates and wash the cells gently with PBS.
 - Add the prepared dilutions of **L-739594**, vehicle control, and positive control to the respective wells.
 - Incubate the plate at 37°C for a predetermined optimal stimulation time (e.g., 15-30 minutes).
- cAMP Measurement:
 - Following the stimulation period, lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
 - Proceed with the cAMP detection protocol as specified by the kit. This typically involves adding detection reagents and incubating for a specific time.

- Data Acquisition and Analysis:
 - Read the plate using a plate reader at the appropriate wavelength or setting for the chosen assay.
 - Plot the raw data as a function of the logarithm of the **L-739594** concentration.
 - Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value, which represents the concentration of **L-739594** that elicits 50% of the maximal response.



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Workflow for In Vitro cAMP Stimulation Assay

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